tert-Butyl (furan-2-ylmethyl)(methyl)carbamate
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Overview
Description
tert-Butyl (furan-2-ylmethyl)(methyl)carbamate is a chemical compound with the molecular formula C10H15NO3. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a furan ring, a tert-butyl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (furan-2-ylmethyl)(methyl)carbamate typically involves the reaction of furan-2-ylmethanol with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (furan-2-ylmethyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (furan-2-ylmethyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality .
Biology
In biological research, the compound is used in the study of enzyme inhibitors and as a probe for investigating biochemical pathways. Its unique structure allows it to interact with specific enzymes and proteins, providing insights into their functions .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has been studied for its role in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds .
Industry
In the industrial sector, the compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (furan-2-ylmethyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar structure but lacks the furan ring.
tert-Butyl methylcarbamate: Similar structure but lacks the furan ring and has a different substitution pattern.
tert-Butyl (oxiran-2-ylmethyl)carbamate: Contains an oxirane ring instead of a furan ring.
Uniqueness
tert-Butyl (furan-2-ylmethyl)(methyl)carbamate is unique due to the presence of the furan ring, which imparts specific reactivity and stability to the compound. This structural feature allows it to participate in unique chemical reactions and interact with biological targets in ways that similar compounds cannot .
Properties
Molecular Formula |
C11H17NO3 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl N-(furan-2-ylmethyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(13)12(4)8-9-6-5-7-14-9/h5-7H,8H2,1-4H3 |
InChI Key |
ZRNWASPEYYGSJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=CO1 |
Origin of Product |
United States |
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